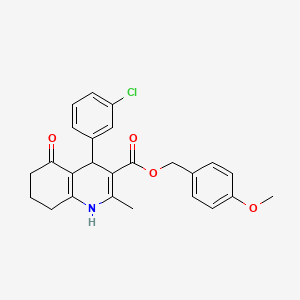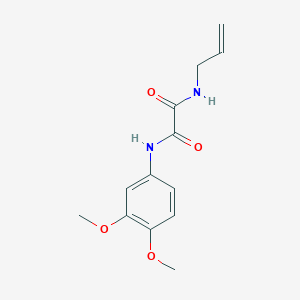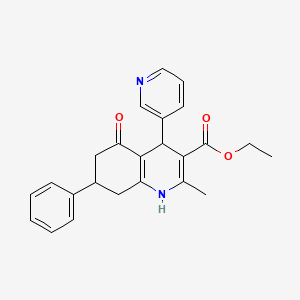
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine, also known as DMBA, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research. DMBA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues.
科学研究应用
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine has been used in a variety of scientific research applications. It has been shown to activate TAAR1 receptors in vitro and in vivo, making it a useful tool for studying the function of TAAR1. This compound has also been used to investigate the role of TAAR1 in drug addiction, as TAAR1 has been implicated in the modulation of dopamine signaling in the brain. Additionally, this compound has been used to study the effects of TAAR1 activation on behaviors such as locomotion and anxiety.
作用机制
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine acts as a selective agonist of TAAR1, which is expressed in the brain and other tissues. TAAR1 is a G protein-coupled receptor that is involved in the modulation of dopamine signaling in the brain. Activation of TAAR1 by this compound leads to the release of intracellular calcium and the activation of downstream signaling pathways. This results in the modulation of dopamine signaling and other neurotransmitter systems, leading to the observed behavioral effects.
Biochemical and Physiological Effects
This compound has been shown to modulate dopamine signaling in the brain, leading to changes in behavior. It has been shown to increase locomotion and reduce anxiety in animal models. This compound has also been shown to have effects on other neurotransmitter systems, such as serotonin and norepinephrine, suggesting that it may have potential applications in the treatment of mood disorders.
实验室实验的优点和局限性
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine has several advantages for use in lab experiments. It is a selective agonist of TAAR1, which allows for the specific modulation of this receptor without affecting other receptors or neurotransmitter systems. This compound is also relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other receptors, such as the serotonin receptor, which may complicate the interpretation of results. Additionally, the effects of this compound may vary depending on the species and strain of animal used, which may limit its generalizability to humans.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine. One area of interest is the role of TAAR1 in drug addiction, as TAAR1 has been implicated in the modulation of dopamine signaling in the brain. This compound could be used to investigate the effects of TAAR1 activation on drug-seeking behavior and withdrawal symptoms. Another area of interest is the potential therapeutic applications of this compound in the treatment of mood disorders, such as depression and anxiety. This compound could be used to investigate the effects of TAAR1 activation on these disorders in animal models. Finally, the off-target effects of this compound on other receptors, such as the serotonin receptor, could be further investigated to better understand the specificity of this compound for TAAR1.
合成方法
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group, followed by the introduction of the 2,4-dichlorophenyl and 4-methoxy-3-methylbenzyl groups, and the final deprotection step. The purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12-9-13(3-6-17(12)21-2)11-20-8-7-14-4-5-15(18)10-16(14)19/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGNQUFQOQNMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146892.png)


![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)
![2-cyclohexyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146921.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5146922.png)
![N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B5146926.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B5146967.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea](/img/structure/B5146985.png)
![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)
